Bis(3-fluorobenzoyl) peroxide
CAS No.:
Cat. No.: VC18332870
Molecular Formula: C14H8F2O4
Molecular Weight: 278.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8F2O4 |
|---|---|
| Molecular Weight | 278.21 g/mol |
| IUPAC Name | (3-fluorobenzoyl) 3-fluorobenzenecarboperoxoate |
| Standard InChI | InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
| Standard InChI Key | ZZCGKIXXOCAHNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)OOC(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Fundamental Properties
Bis(2-fluorobenzoyl) peroxide belongs to the diaryl peroxide class, with the molecular formula C₁₄H₈F₂O₄ and a molar mass of 278.21 g/mol. Its structure consists of two 2-fluorobenzoyl groups linked by a peroxide bridge (Fig. 1). The electron-withdrawing fluorine substituents at the ortho position enhance thermal stability while facilitating controlled radical generation during decomposition .
Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Purity (typical) | 98.5% | |
| Decomposition Temperature | 90–150°C | |
| Common Formulations | 50% paste in silicone oil/phthalate | |
| Stability | Sensitive to heat, friction, and shock |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process: (1) preparation of bis(2-fluorobenzoyl) peroxide via oxidative coupling and (2) formulation into a stabilized paste .
Step 1: Peroxide Formation
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Reactants: 2-fluorobenzoyl chloride, hydrogen peroxide, sodium hydroxide.
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Conditions:
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Temperature: 10–15°C (prevents premature decomposition).
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Reaction time: 60 minutes post-addition.
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Step 2: Paste Formulation
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Phlegmatizing Agents: Dimethyl silicone oil or phthalic esters (50–80 wt%).
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Processing: Mixing followed by particle size reduction via three-roll milling .
Applications in Silicone Rubber Crosslinking
Mechanism of Action
Upon heating, bis(2-fluorobenzoyl) peroxide undergoes homolytic cleavage, generating 2-fluorobenzoyloxy radicals (Fig. 2). These abstract hydrogen atoms from silicone polymer chains, initiating crosslinking via radical recombination .
Advantages Over Dichlorinated Analogs
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Higher Crosslinking Rate: Achieves equivalent cure states at 70% dosage compared to bis(2,4-dichlorobenzoyl) peroxide .
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No Blooming: Fluorinated byproducts remain soluble, eliminating surface residue .
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Broad Temperature Compatibility: Effective between 90°C and 150°C .
Performance in Methylvinyl Silicone Rubbers
Compression molding trials (120°C, 10 min) demonstrate:
Comparative Analysis with Alternative Peroxides
Bis(2-fluorobenzoyl) vs. Bis(2,4-dichlorobenzoyl) Peroxide
| Parameter | Bis(2-fluorobenzoyl) Peroxide | Bis(2,4-dichlorobenzoyl) Peroxide |
|---|---|---|
| Crosslinking Efficiency | 1.4× higher | Baseline |
| Surface Blooming | Absent | Present |
| Byproduct Toxicity | Lower (F vs. Cl) | Higher |
| Thermal Stability | Moderate | Higher |
Emerging Developments and Future Directions
Recent advances in radical trifluoromethoxylation (e.g., using bis(trifluoromethyl)peroxide ) highlight opportunities to adapt bis(2-fluorobenzoyl) peroxide for novel fluoropolymer syntheses. Challenges include improving low-temperature reactivity and expanding compatibility with high-performance silicones.
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